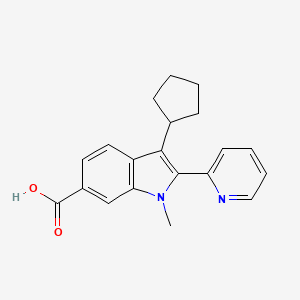

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

Cat. No. B1632719

M. Wt: 320.4 g/mol

InChI Key: GYCVMJQCOXVUNV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07332614B2

Procedure details

1448 g (2.97 mol, 2.0 eq) of isopropylmagnesium chloride (2 M in THF) was charged to a dried reactor under nitrogen. 474 g (3.0 mol, 2.02 eq) of 2-bromopyridine was charged to the reactor over 1 h, while maintaining the content temperature at 35-45° C. The mixture was stirred at 40° C. for over 1 h. After cooling to 35-40° C., the reaction mixture was charged with 368 g (1.634 mol, 1.1 eq) of ZnBr2 while maintaining the temperature below 65° C. After addition, the mixture was warmed to 65° C. for 1 h. After cooling to 35-40° C., the reaction mixture was charged with 3046 g of NMP, followed by addition of 202.4 g (1.487 mol, 1.0) of methyl benzoate. The reaction mixture was warmed to 65° C. for another 1 h, then cooled to 35° C. To the mixture was added sequentially 6.66 g (0.029 mol, 0.02 eq) of palladium acetate, 31.14 g (0.119 mol, 0.08 eq) of PPh3 and 500.0 g (1.487 mol, 1.0 eq) of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester. After addition, the reaction mixture was warmed to 70° C. over 1 h, then warmed to 90° C. and stirred at 90° C. for 3 h. After completion, 25.2 g (0.124 mol, 0.083 eq) of tributyl phosphine, 2600 g of isopropyl acetate, and 3270 g of saturated ammonium solution were added sequentially to the reaction mixture. After agitating for 1 h, the batch contents were filtered and the solid was washed with 2×670 g of isopropyl acetate. The organic phase was separated, washed with 2×2230 g of 10% aq. NH4Cl, and then treated with 1484 ml of 4 M aq. HCl. The lower aq. phase was separated and the organic layer was extracted two times with 744 ml of 4 M aq. HCl. The aqueous phases were combined followed by the addition then 602 g of 1-propanol and 0.2176 g (16.32 mol, 11.0 eq) of 50% sodium hydroxide were added. The resultant mixture was heated to 89° C. for 2 h until the hydrolysis reaction was completed. The mixture was cooled to 25° C. and filtered through 0.5 micron in-line filter. To the filtrate was added 322 g (5.36 mol, 3.6 eq) of acetic acid. After warming at 60° C. for 1 h, the mixture was cooled to 25° C. over 2 h. The solid was filtered and the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water, followed with 2×500 g of water. 365 g of the title compound was obtained after drying at 40° C. under vacuum with nitrogen purge (77% yeild).

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester

Quantity

500 g

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([Mg]Cl)([CH3:3])[CH3:2].Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]([O:21]C)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:23]1[CH:28]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:24]=1.COC([C:46]1(Br)C(C2CCCC2)C2[C:48](=CC=CC=2)[N:47]1C)=O.C(P(CCCC)CCCC)CCC.C(OC(C)C)(=O)C.[NH4+].[OH-].[Na+].C(O)(=O)C>[Zn+2].[Br-].[Br-].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)CC.CN1C(=O)CCC1>[CH:1]1([C:3]2[C:17]3[C:16](=[CH:15][C:14]([C:13]([OH:21])=[O:20])=[CH:19][CH:18]=3)[N:47]([CH3:48])[C:46]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:28][CH2:23][CH2:24][CH2:2]1 |f:8.9,11.12.13,14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1448 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Mg]Cl

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

322 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

368 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn+2].[Br-].[Br-]

|

Step Five

|

Name

|

|

|

Quantity

|

31.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

|

Name

|

2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1(N(C2=CC=CC=C2C1C1CCCC1)C)Br

|

|

Name

|

|

|

Quantity

|

6.66 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0.2176 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

602 g

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Step Seven

|

Name

|

|

|

Quantity

|

3046 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Eight

|

Name

|

|

|

Quantity

|

474 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

202.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC

|

Step Ten

|

Name

|

|

|

Quantity

|

25.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)P(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

2600 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

3270 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 40° C. for over 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 35-40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 65° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was warmed to 65° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 35-40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to 65° C. for another 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was warmed to 70° C. over 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 90° C. for 3 h

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After agitating for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the batch contents were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with 2×670 g of isopropyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×2230 g of 10% aq. NH4Cl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with 1484 ml of 4 M aq. HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower aq. phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer was extracted two times with 744 ml of 4 M aq. HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phases were combined followed by the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 25° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through 0.5 micron

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

in-line filter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After warming at 60° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 25° C. over 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)O)C)C1=NC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 365 g | |

| YIELD: CALCULATEDPERCENTYIELD | 957.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |